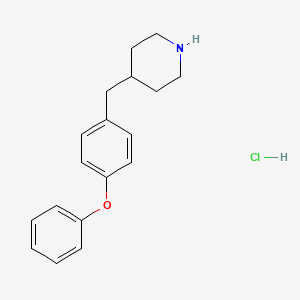

4-(4-Phenoxy-benzyl)-piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

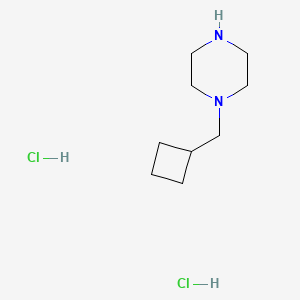

4-(4-Phenoxy-benzyl)-piperidine hydrochloride, also known as 4-PBP-HCl, is an organic compound with a wide range of applications in scientific research. It is a synthetic piperidine derivative and has been used in a variety of studies in the fields of biochemistry, pharmacology, and medicine. 4-PBP-HCl has been studied for its potential use in drug development, as well as its ability to modulate various biochemical and physiological pathways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.

Scientific Research Applications

Structural Characterization and Bioactivity

- Bioactivity and Structural Insights : A study synthesized and characterized a novel compound structurally related to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, revealing bioactivity against K562 cells and potential anti-leukemia properties. This compound's crystal structure, involving dihedral angles made by the piperidine ring with benzene rings and intermolecular hydrogen bonds, contributes to its stability and bioactivity (Wang et al., 2009).

Synthetic Strategies and Medicinal Chemistry

- Synthesis of Piperidine Derivatives : Research focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation highlights the reactivity of certain piperidine derivatives and their utility as templates in medicinal chemistry. This methodology offers a pathway for synthesizing a variety of new piperidine derivatives, valuable for pharmaceutical applications (Mollet et al., 2011).

Chemical Properties and Drug Design

- Pharmacological Profiles of Derivatives : A novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist, structurally related to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, exhibited potent antagonist activity with selectivity for the NR2B subtype of NMDA receptors. This research offers insights into the design and pharmacological evaluation of piperidine derivatives for potential therapeutic applications (Gill et al., 2002).

Therapeutic Applications and Bioactivity

- Multi-Target Drug Candidates : A study on multifunctional N-benzyl-piperidine-aryl-acylhydrazones hybrid derivatives, based on the pharmacophoric N-benzyl-piperidine subunit, revealed that certain compounds exhibited potent AChE inhibitory activities and anti-inflammatory activity. These compounds, with neuroprotective effects against amyloid beta oligomer-induced neurodegeneration, highlight the therapeutic potential of piperidine derivatives in treating neurodegenerative diseases like Alzheimer's (Viegas et al., 2018).

Conformational Analysis and Drug Design

- Bioactive Conformation Exploration : Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, aimed to explore the bioactive conformation of these opioid receptor antagonists. The study's findings provide valuable insights into the molecular determinants for receptor recognition and the structural features that influence ligand binding and activity (Le Bourdonnec et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride is the NS3 protein of the Hepatitis C Virus (HCV) . The NS3 protein is a multifunctional protein with protease and helicase domains, playing a crucial role in the replication of the virus .

Mode of Action

4-(4-Phenoxy-benzyl)-piperidine hydrochloride interacts with the NS3 protein by binding to a highly conserved novel site located at the interface between the protease and helicase domains . This binding stabilizes an inactive conformation of the NS3 protein, thereby inhibiting its function .

Biochemical Pathways

The compound’s action affects the replication pathway of the HCV. By inhibiting the function of the NS3 protein, the compound prevents the successful replication of the virus . The downstream effects of this action include a reduction in the viral load within the host.

Result of Action

The molecular effect of the compound’s action is the stabilization of an inactive conformation of the NS3 protein . On a cellular level, this results in the inhibition of HCV replication, leading to a decrease in the viral load within the host.

properties

IUPAC Name |

4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDTWVRYJBUDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588796 |

Source

|

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

1172749-25-5 |

Source

|

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)